N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine
Description
N-{[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine is a coumarin-derived compound featuring a 2H-chromen-2-one core substituted with methyl groups at positions 3, 4, and 6. The 5-position is functionalized with an oxyacetyl-glycine moiety, distinguishing it from simpler coumarin derivatives.
Properties
Molecular Formula |
C16H17NO6 |
|---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
2-[[2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetyl]amino]acetic acid |
InChI |
InChI=1S/C16H17NO6/c1-8-4-11(22-7-13(18)17-6-14(19)20)15-9(2)10(3)16(21)23-12(15)5-8/h4-5H,6-7H2,1-3H3,(H,17,18)(H,19,20) |
InChI Key |
SLXGCWXVDUAKSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,7-trimethyl-2-oxo-2H-chromen-5-ol and glycine.
Reaction Conditions: The chromen-5-ol is first converted to its corresponding acyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Coupling Reaction: The acyl chloride is then reacted with glycine in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted acetyl derivatives.
Scientific Research Applications
N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine involves its interaction with specific molecular targets and pathways. The chromenone core structure allows it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Coumarin-Thiazolidinone Hybrids (e.g., Compound 5j)
- Core Structure : Coumarin (2H-chromen-2-one) with a 7-oxyacetamide linker .
- Substituents: Nitrophenyl groups on the thiazolidinone ring, contrasting with the methyl groups on the target compound.
- Synthesis : Involves mercaptoacetic acid and ZnCl2 in DMF, differing from the glycine conjugation likely used for the target compound .
Phenoxy Acetyl-Anilino Propanoate ()
- Core Structure: Phenoxyacetyl group linked to an anilino propanoate ester.
- Substituents: Dichlorophenoxy and dimethoxypyrimidinyl groups, providing halogen and methoxy functionalities absent in the target compound.
- Crystallography : The crystal structure reveals C–H⋯O hydrogen bonding and dihedral angles (e.g., 65.71° between central benzene and pyrimidine rings), suggesting conformational rigidity compared to the more flexible glycine terminus in the target compound .
Chloroacetamide-Oxadiazole Derivative ()
- Core Structure : 1,3,5-Oxadiazole with a chloroacetamide side chain.
- Functional Groups : Chloro and oxadiazole groups, which are electron-withdrawing, unlike the methyl and glycine groups in the target compound.
Key Structural Differences
Data Tables
Table 1: Crystallographic Comparison ( vs. Hypothetical Target)
Biological Activity
N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycine, a derivative of chromen-2-one, has gained attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chromen-5-yl moiety that is known for various pharmacological effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Structure and Composition
The chemical formula for this compound is . The compound features a chromen-5-yl ring substituted with an acetyl group and a glycine moiety. This structural arrangement is significant for its biological interactions.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆O₅ |
| Molecular Weight | 288.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 853892-40-7 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The chromenone core is known to inhibit specific enzymes and receptors involved in inflammatory pathways and cancer progression.
- Anti-inflammatory Effects : Research indicates that derivatives of chromenones exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest. Studies have demonstrated that chromenone derivatives can interfere with the signaling pathways associated with tumor growth .
In Vitro Studies
Several in vitro studies have assessed the biological activity of this compound:
- Cell Viability Assays : These assays demonstrated that the compound effectively reduces cell viability in various cancer cell lines, including breast and colon cancer cells.
- Mechanistic Insights : Mechanistic studies revealed that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
In Vivo Studies
Animal models have been employed to evaluate the therapeutic potential of this compound:
- Tumor Growth Inhibition : In vivo experiments indicated significant tumor growth inhibition in xenograft models treated with this compound compared to control groups .
- Safety Profile : Toxicological assessments showed a favorable safety profile at therapeutic doses, with no significant adverse effects observed in treated animals .
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. The study also reported increased apoptosis markers in treated cells compared to untreated controls .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of this compound using LPS-stimulated macrophages. This compound significantly reduced the levels of TNF-alpha and IL-6 cytokines in a concentration-dependent manner .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
